A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy and comparative data from analogous structures, including substituted anilines and diphenyl ethers, to offer a robust interpretation of the expected spectral features. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by providing a detailed rationale for chemical shift assignments, a standardized experimental protocol for data acquisition, and an exploration of the underlying scientific principles governing the spectral characteristics of this molecule.
Introduction: The Structural and Spectroscopic Landscape
4-[4-(tert-butyl)phenoxy]-3-methylphenylamine is a molecule of interest in medicinal chemistry and materials science due to its diaryl ether and substituted aniline moieties. The accurate characterization of this compound is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating its molecular structure in solution. This guide delves into the predicted ¹H and ¹³C NMR chemical shifts, providing a foundational understanding of its spectroscopic signature.
The core structure combines a 4-aminophenol derivative with a 4-tert-butylphenol through an ether linkage. This arrangement leads to a complex and informative NMR spectrum, with distinct signals arising from the two aromatic rings and the aliphatic substituents. Understanding the electronic effects of the amino (-NH₂), methyl (-CH₃), tert-butyl (-C(CH₃)₃), and phenoxy (-OPh) groups is critical for the accurate assignment of each resonance.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine is anticipated to exhibit a series of signals corresponding to the aromatic protons, the amine protons, and the aliphatic protons of the methyl and tert-butyl groups. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents, as well as through-space effects.
Aliphatic Region
The most upfield signals in the ¹H NMR spectrum will be from the aliphatic protons.
-
Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This signal is characteristically intense due to the high number of contributing protons.[1] The typical chemical shift range for a tert-butyl group is between 0.5 and 2.0 ppm.[1] Its distinct singlet nature and high integration value make it an excellent internal reference point for spectral analysis.[2][3]
-
Methyl Protons (-CH₃): The three protons of the methyl group attached to the aniline ring will also appear as a singlet. Its chemical shift will be slightly downfield compared to a typical aliphatic methyl group due to its attachment to the aromatic ring.
Aromatic Region
The aromatic region will display a more complex set of signals due to the presence of two substituted benzene rings. The splitting patterns will be governed by ortho, meta, and para coupling interactions.
-
Aniline Ring Protons: The protons on the aniline ring are influenced by the strongly electron-donating amino group and the methyl group. This will lead to characteristic upfield shifts for the protons ortho and para to the amino group.
-
Phenoxy Ring Protons: The protons on the phenoxy ring are influenced by the ether linkage and the para-tert-butyl group. The tert-butyl group is weakly electron-donating.
Amine Protons (-NH₂)
The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[4][5] In a non-protic solvent like CDCl₃, the signal is often broad and may not exhibit clear coupling. In DMSO-d₆, hydrogen bonding with the solvent can lead to a sharper signal at a more downfield position.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H (tert-butyl) | ~1.30 | s | 9H | Characteristic singlet for nine equivalent protons.[1] |
| H (methyl) | ~2.20 | s | 3H | Singlet for the methyl group on the aniline ring. |
| H (amine) | 3.5 - 5.0 | br s | 2H | Broad singlet, chemical shift is solvent dependent.[4][5] |
| Aromatic H | 6.5 - 7.5 | m | 7H | Complex multiplet arising from the seven aromatic protons. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.[6][7][8]
Aliphatic Carbons
-
Tert-butyl Carbons: The ¹³C NMR spectrum will show two signals for the tert-butyl group: a quaternary carbon and a signal for the three equivalent methyl carbons. The methyl carbons typically resonate between 20 and 42 ppm.[1]
-
Methyl Carbon: The methyl group attached to the aniline ring will have a characteristic chemical shift in the aliphatic region.
Aromatic and Quaternary Carbons
The aromatic region of the ¹³C NMR spectrum will contain signals for the twelve aromatic carbons. The chemical shifts will be influenced by the substituents on each ring.[6][9]
-
Carbons of the Aniline Ring: The carbons attached to the nitrogen and oxygen will be significantly affected. The carbon bearing the amino group (C-NH₂) will be shifted upfield due to the electron-donating nature of nitrogen. The carbon attached to the ether oxygen (C-O) will be shifted downfield.
-
Carbons of the Phenoxy Ring: Similarly, the carbon attached to the ether oxygen (C-O) on this ring will be downfield, while the carbon bearing the tert-butyl group will also show a characteristic shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C (tert-butyl, CH₃) | ~31.5 | Characteristic shift for the methyl carbons of a tert-butyl group.[1] |
| C (tert-butyl, quat.) | ~34.0 | Quaternary carbon of the tert-butyl group. |
| C (methyl) | ~18.0 | Methyl carbon attached to the aromatic ring. |
| Aromatic C-H | 115 - 130 | Range for aromatic carbons bonded to hydrogen. |
| Aromatic C-N | ~140 | Carbon attached to the amino group. |
| Aromatic C-O (Aniline) | ~145 | Carbon attached to the ether oxygen on the aniline ring. |
| Aromatic C-O (Phenoxy) | ~155 | Carbon attached to the ether oxygen on the phenoxy ring.[6] |
| Aromatic C-C(CH₃)₃ | ~148 | Carbon attached to the tert-butyl group. |
| Aromatic C-CH₃ | ~130 | Carbon attached to the methyl group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic molecules. For observing exchangeable protons like those of the amine group and to investigate solvent-induced shifts, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[4][5][10]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10][11]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or brief sonication can be used if necessary.[11]
NMR Spectrometer Parameters
The following are general parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
-
Visualizing the Molecular Structure and Key NMR Correlations
To aid in the conceptualization of the molecule and the expected NMR data, the following diagrams are provided.
Figure 1: Molecular structure of 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine.
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